tert-Butyl 5-chloroisoindoline-2-carboxylate
Overview
Description
Tert-Butyl 5-chloroisoindoline-2-carboxylate is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications in Industry
- tert-Butyl 5-chloroisoindoline-2-carboxylate is a synthetic compound used in various industrial and commercial products. Its application as a synthetic phenolic antioxidant is crucial for lengthening product shelf life by retarding oxidative reactions. However, its environmental occurrence, human exposure, and potential toxicity have raised concerns. The compound, along with its transformation products, has been detected in different environmental matrices and human tissues, suggesting widespread exposure through food intake, dust ingestion, and personal care products. Notably, some studies suggest that its transformation products may exhibit more severe toxicity effects than the parent compound, emphasizing the need for future research to develop novel synthetic antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Degradation and Environmental Remediation
- The compound has also been studied in the context of environmental remediation, particularly in the decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors. Adding hydrogen in this process has shown promise for decomposing and converting MTBE into less harmful substances, suggesting a potential application for this compound in environmental cleanup operations (Hsieh et al., 2011).
Natural Analogs and Derivatives
- In the realm of natural products and bioactive compounds, this compound and its analogs have been identified as potential candidates for future chemical preparations. These natural and synthetic compounds have shown promise as antioxidants, anticancer, antimicrobial, and antibacterial agents. Moreover, some derivatives of neo fatty (carboxylic) acids, which contain a tertiary butyl group, have found applications in the cosmetic, agronomic, and pharmaceutical industries, indicating the versatility and potential of this compound in various sectors (Dembitsky, 2006).
Mechanism of Action
Target of Action
Tert-Butyl 5-chloroisoindoline-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets to induce a range of biological responses.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may interact with multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound may induce a variety of cellular responses.
Biochemical Analysis
Biochemical Properties
tert-Butyl 5-chloroisoindoline-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. The compound’s interaction with enzymes such as esterases and proteases is crucial for its hydrolysis and subsequent incorporation into larger biomolecules . These interactions are typically characterized by the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the formation of stable enzyme-substrate complexes .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . In particular, the compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cellular responses to external stimuli . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular function are often dose-dependent and can vary depending on the cell type and experimental conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, including enzymes and receptors . The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction . For example, this compound can inhibit the activity of certain proteases by forming covalent bonds with their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can modulate gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The compound is generally stable when stored under appropriate conditions (sealed in dry, 2-8°C), but it can degrade over time if exposed to moisture or elevated temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered . At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce significant changes in physiological and biochemical parameters . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound can lead to toxic or adverse effects, including organ damage and systemic toxicity . These dosage-dependent effects are critical for determining the safe and effective use of the compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo hydrolysis by esterases, resulting in the formation of intermediate metabolites that can be further processed by other enzymes . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall pharmacokinetic profile . Additionally, this compound can affect metabolic flux and metabolite levels, potentially impacting cellular energy production and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Alternatively, the compound may be targeted to the mitochondria, where it can influence cellular energy production and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 5-chloro-1,3-dihydroisoindole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFMSBCYYHKSBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169255 | |
Record name | 1,1-Dimethylethyl 5-chloro-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871723-38-5 | |
Record name | 1,1-Dimethylethyl 5-chloro-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871723-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 5-chloro-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.